n,n,n-Trimethylethenaminium
Overview
Description
N,N,N-Trimethylethenaminium is a quaternary ammonium salt with the molecular formula C5H12N. . This compound is characterized by its positively charged nitrogen atom, which is bonded to three methyl groups and one ethenyl group.
Mechanism of Action
Target of Action
Trimethylvinylammonium(1+) is a tetra-substituted ammonium salt It’s known that tetra-substituted ammonium salts interact with unsaturated groups .
Mode of Action
The mode of action of Trimethylvinylammonium(1+) involves the rearrangement-cleavage of tetra-substituted ammonium salts containing unsaturated groups . The nucleophilic attack of enammonium compounds in basic media is directed toward the α-position of the 1,2-unsaturated group . The driving force for the rearrangement-cleavage is the attack of the α-position by the nucleophile, which results in intramolecular C-alkylation by a concerted 3,3-sigmatropic shift mechanism .
Biochemical Pathways
The compound’s interaction with unsaturated groups and its role in the rearrangement-cleavage reactions of tetra-substituted ammonium salts suggest that it may influence pathways involving these chemical structures .
Pharmacokinetics
The compound’s chemical structure and its interactions with unsaturated groups may influence its bioavailability and pharmacokinetic profile .
Result of Action
The result of Trimethylvinylammonium(1+)'s action is the rearrangement-cleavage of tetra-substituted ammonium salts containing unsaturated groups . This process involves a nucleophilic attack on the α-position of the 1,2-unsaturated group, leading to intramolecular C-alkylation .
Action Environment
The action environment of Trimethylvinylammonium(1+) can influence its efficacy and stability. Factors such as temperature, pH, and the presence of other chemical compounds can affect the compound’s interactions with its targets . .
Preparation Methods
N,N,N-Trimethylethenaminium can be synthesized through the dehydration of choline . This process involves the removal of water molecules from choline, resulting in the formation of this compound. Industrial production methods typically involve the use of specific reaction conditions to ensure the efficient conversion of choline to this compound.
Chemical Reactions Analysis
N,N,N-Trimethylethenaminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions involving this compound can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where one of the groups attached to the nitrogen atom is replaced by another group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N,N-Trimethylethenaminium has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is found in biological tissues and is involved in various biochemical processes.
Medicine: this compound is studied for its potential therapeutic applications, including its role in treating certain medical conditions.
Industry: It is used in the production of various industrial products and materials.
Comparison with Similar Compounds
N,N,N-Trimethylethenaminium can be compared with other quaternary ammonium salts, such as:
Choline: A precursor to this compound, choline is involved in various biological processes.
This compound is unique due to its specific structure and the presence of an ethenyl group, which distinguishes it from other similar compounds.
Biological Activity
N,N,N-Trimethylethenaminium, often referred to as trimethylammonium, is a quaternary ammonium compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and biochemistry.
- Molecular Formula : C₅H₁₄N
- Molecular Weight : 115.18 g/mol
- CAS Number : 51-93-4
This compound's biological activity is primarily attributed to its cationic nature, which allows it to interact with negatively charged biological macromolecules such as proteins and nucleic acids. This interaction is crucial for its therapeutic effects and potential antimicrobial properties.
- Antimicrobial Activity : The quaternary ammonium structure suggests that it may disrupt microbial cell membranes, similar to other compounds in its class. This mechanism has been linked to its efficacy against various pathogens.
- Interaction with DNA : Studies have shown that trimethylethenaminium can preferentially localize in the minor groove of DNA duplexes, particularly at A·T base pairs. This localization alters the stability of DNA structures, which may have implications in gene expression and regulation .
- Inhibition of Topoisomerase II : Research indicates that certain derivatives of trimethylethenaminium exhibit inhibitory effects on human topoisomerase II (hTopo II), an enzyme critical for DNA replication and transcription. This inhibition is associated with anti-proliferative effects on cancer cells, suggesting potential applications in oncology .
Antileishmanial Agent
One notable application of this compound is as an intermediate in the synthesis of Miltefosine, an established antileishmanial drug. Its structural properties facilitate the development of compounds that can effectively target Leishmania species.
Cancer Treatment
Compounds derived from trimethylethenaminium have shown promise in cancer therapy, particularly against triple-negative breast cancer cells. These compounds induce apoptosis through the activation of caspases, highlighting their potential as chemotherapeutic agents .
1. Antimicrobial Efficacy
A study evaluating the antimicrobial properties of this compound demonstrated its effectiveness against a range of bacterial strains. The compound's ability to disrupt cell membranes was confirmed through various assays, indicating a potential role in developing new antimicrobial therapies.
2. Interaction with Biological Macromolecules
Research utilizing molecular dynamics simulations revealed that trimethylethenaminium ions significantly alter the stability of DNA duplexes. The presence of these ions can lead to unexpected stability changes in AT-rich sequences compared to GC-rich sequences .
Data Tables
Properties
IUPAC Name |
ethenyl(trimethyl)azanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N/c1-5-6(2,3)4/h5H,1H2,2-4H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJWCUOWPVSSSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870544 | |
Record name | N,N,N-Trimethylethenaminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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